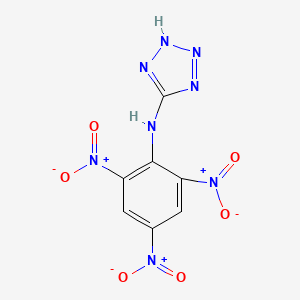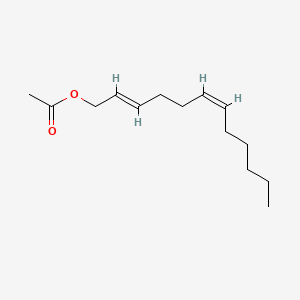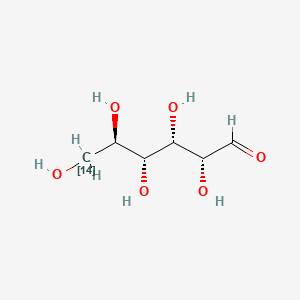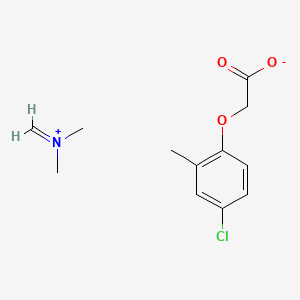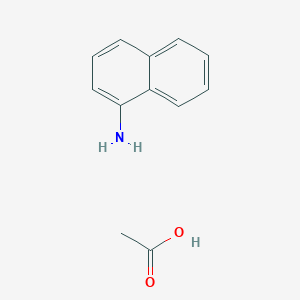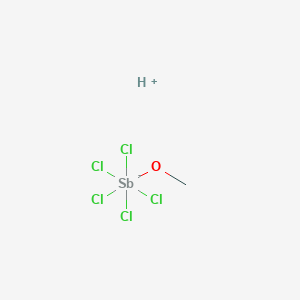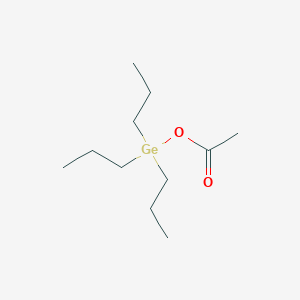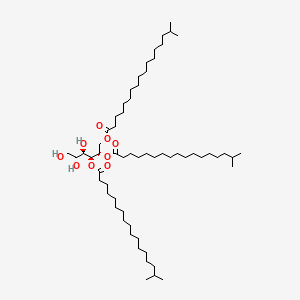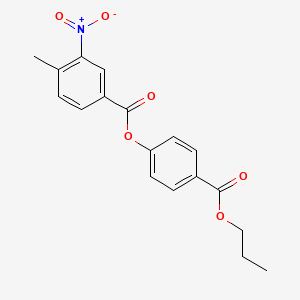
p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-p-toluato de p-(propoxicarbonil)fenilo: es un compuesto orgánico con la fórmula molecular C18H17NO6 y un peso molecular de 343.30 g/mol . Este compuesto se caracteriza por la presencia de un grupo propoxicarbonil unido a un anillo fenilo, que a su vez está conectado a una unidad de 3-nitro-p-toluato. Se utiliza en diversas aplicaciones químicas debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 3-nitro-p-toluato de p-(propoxicarbonil)fenilo generalmente implica la esterificación del p-(propoxicarbonil)fenol con ácido 3-nitro-p-toluico. La reacción se lleva a cabo en presencia de un catalizador adecuado, como ácido sulfúrico o ácido clorhídrico, bajo condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía en columna para obtener el producto deseado .
Métodos de producción industrial: En un entorno industrial, la producción de 3-nitro-p-toluato de p-(propoxicarbonil)fenilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y sistemas avanzados de purificación garantiza la calidad constante del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El 3-nitro-p-toluato de p-(propoxicarbonil)fenilo puede sufrir reacciones de oxidación, particularmente en el grupo nitro, lo que lleva a la formación de derivados nitroso o amino.
Reducción: El grupo nitro en el compuesto se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio u óxido de cromo (VI) en medio ácido.
Reducción: Gas hidrógeno con catalizador de paladio o borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en medio acuoso o alcohólico.
Principales productos formados:
Oxidación: Derivados nitroso o amino.
Reducción: Derivados amino.
Sustitución: Ésteres sustituidos correspondientes.
Aplicaciones Científicas De Investigación
Química: El 3-nitro-p-toluato de p-(propoxicarbonil)fenilo se utiliza como intermedio en la síntesis de diversos compuestos orgánicos. Su estructura única lo convierte en un valioso bloque de construcción en la síntesis orgánica .
Biología y medicina: En la investigación biológica, este compuesto se utiliza para estudiar los efectos de los compuestos nitroaromáticos en los procesos celulares. También se investiga su posible uso en el desarrollo de fármacos debido a su capacidad para interactuar con objetivos biológicos .
Industria: En el sector industrial, el 3-nitro-p-toluato de p-(propoxicarbonil)fenilo se utiliza en la producción de productos químicos y materiales especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones, incluida la fabricación de polímeros y recubrimientos .
Mecanismo De Acción
El mecanismo de acción del 3-nitro-p-toluato de p-(propoxicarbonil)fenilo implica su interacción con objetivos moleculares a través de sus grupos nitro y éster. El grupo nitro puede sufrir una reducción para formar intermedios reactivos que interactúan con componentes celulares, lo que lleva a varios efectos biológicos. El grupo éster puede participar en reacciones de hidrólisis, liberando el ácido y el alcohol correspondientes, que pueden interactuar aún más con las vías biológicas .
Comparación Con Compuestos Similares
Compuestos similares:
- 3-nitro-p-toluato de p-(metoxicarbonil)fenilo
- 3-nitro-p-toluato de p-(etoxicarbonil)fenilo
- 3-nitro-p-toluato de p-(butoxicarbonil)fenilo
Comparación:
- 3-nitro-p-toluato de p-(propoxicarbonil)fenilo es único debido a su grupo propoxicarbonil, que proporciona una reactividad y estabilidad distintas en comparación con sus análogos metoxi, etoxi y butoxi.
- El grupo propoxicarbonil ofrece un equilibrio entre la hidrofobicidad y el impedimento estérico, lo que lo hace adecuado para aplicaciones específicas donde otros compuestos similares pueden no funcionar tan eficazmente .
Propiedades
Número CAS |
83573-57-3 |
|---|---|
Fórmula molecular |
C18H17NO6 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
(4-propoxycarbonylphenyl) 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C18H17NO6/c1-3-10-24-17(20)13-6-8-15(9-7-13)25-18(21)14-5-4-12(2)16(11-14)19(22)23/h4-9,11H,3,10H2,1-2H3 |
Clave InChI |
JOUQWHISQQFODR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


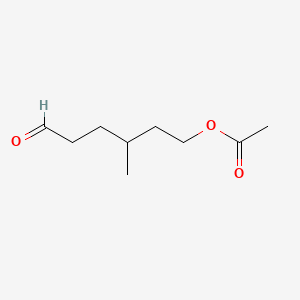
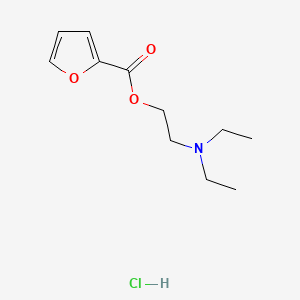
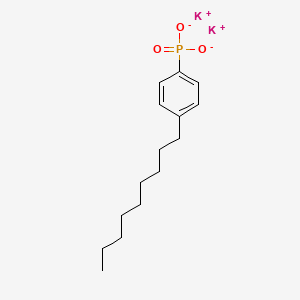
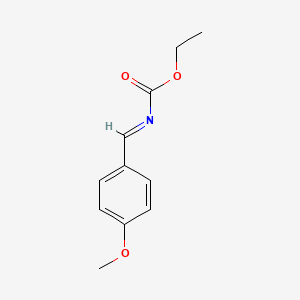
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)
